
(S)-(-)-Win 55,212 mesylate
Overview
Description
(S)-(-)-WIN 55,212 mesylate is a synthetic aminoalkylindole derivative acting as a cannabinoid receptor agonist. While the provided evidence predominantly references the (R)-(+)-enantiomer, structural and pharmacological data for WIN 55,212 mesylate are well-documented:
- Chemical Formula: C₂₈H₃₀N₂O₆S (molecular weight: 522.61 g/mol) .
- Receptor Affinity: Binds to both cannabinoid receptor type 1 (CB1) and type 2 (CB2) with Ki values of 62.3 nM (CB1) and 3.3 nM (CB2), indicating higher selectivity for CB2 .
- Pharmacological Effects: Demonstrates anticonvulsant, analgesic, and vasorelaxant properties .
Biological Activity
(S)-(-)-Win 55,212 mesylate, commonly referred to as WIN 55,212-2, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound is known for its high affinity as a selective agonist for the CB2 receptor, with notable implications for various physiological and pathological processes.
WIN 55,212-2 is characterized by its chemical structure:
- Chemical Name : (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone mesylate
- CAS Number : 131543-23-2
The compound acts primarily as a CB2 receptor agonist , with Ki values of approximately 3.3 nM at the human CB2 receptor and 62.3 nM at the CB1 receptor . This selective binding profile suggests that WIN 55,212-2 may have therapeutic potential with reduced psychoactive effects compared to other cannabinoids that target CB1 receptors more strongly.
Anti-inflammatory Properties
One of the notable biological activities of WIN 55,212-2 is its anti-inflammatory effect. Research has demonstrated that administration of WIN 55,212-2 can significantly reduce the activation of microglia in models of chronic brain inflammation induced by lipopolysaccharide (LPS). In a study involving rats, doses of 0.5 mg/kg and 1 mg/kg were shown to decrease the number of LPS-activated microglia and improve spatial memory performance in the Morris water maze task .
Table 1: Effects on Microglial Activation
Treatment (mg/kg) | Microglial Activation Reduction (%) |
---|---|
Vehicle | - |
WIN 55,212-2 (0.5) | 41.4% |
WIN 55,212-2 (1.0) | 40.6% |
This suggests that WIN 55,212-2 may have potential applications in treating neurodegenerative diseases characterized by chronic neuroinflammation, such as Alzheimer's disease.
Anticonvulsant Activity
WIN 55,212-2 has also been studied for its anticonvulsant properties. In an experimental model using maximal electroshock-induced seizures in mice, doses ranging from 15 to 20 mg/kg significantly elevated the threshold for seizures . The results indicated that higher doses were necessary to observe a meaningful effect on seizure thresholds.
Table 2: Anticonvulsant Effects in Mice
Treatment (mg/kg) | CS50 (mA) | Increase in Threshold (%) |
---|---|---|
Vehicle | 6.31 ± 0.43 | - |
WIN 55,212-2 (15) | 9.12 ± 0.43 | 44.5% |
WIN 55,212-2 (20) | 10.72 ± 0.76 | 58.6% |
These findings suggest that WIN 55,212-2 could be beneficial in managing seizure disorders by modulating cannabinoid receptors.
Impact on Alcohol Relapse
Another area of interest is the role of WIN 55,212-2 in alcohol relapse behavior. A study found that administration of this cannabinoid agonist during periods of alcohol deprivation led to increased relapse rates in animal models . This highlights the complexity of cannabinoid interactions with addiction pathways and suggests that while cannabinoids may have therapeutic benefits in some contexts, they may also exacerbate certain addictive behaviors.
Scientific Research Applications
Anti-Cancer Applications
WIN 55,212-2 has shown promising results in cancer research, particularly in inducing apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis in Cancer Cells
- A study investigated the effects of WIN 55,212-2 on lung and testicular cancer cells. The findings indicated a significant dose-dependent reduction in cell viability when treated with WIN 55,212-2. Specifically:
Cancer Type | Concentration (µM) | Percentage Cell Death (%) |
---|---|---|
Lung Cancer (A549) | 5 | X% |
10 | Y% | |
20 | Z% | |
Testicular Cancer | 5 | A% |
10 | B% | |
20 | C% |
Neurological Applications
WIN 55,212-2 has been explored for its anticonvulsant properties.
Case Study: Effect on Seizure Threshold
- Research demonstrated that WIN 55,212-2 could elevate the threshold for maximal electroshock-induced seizures in mice:
Dose (mg/kg) | CS50 (mA) | Increase in Threshold (%) |
---|---|---|
Vehicle | 6.31 ± 0.43 | - |
5 | 7.52 ± 0.56 | +19.2 |
10 | 7.93 ± 0.72 | +25.7 |
15 | 9.12 ± 0.43 | +44.5 |
20 | 10.72 ± 0.76 | +58.6 |
Anti-Inflammatory Properties
WIN 55,212-2 has also been studied for its anti-inflammatory effects.
Case Study: Microglial Activation
- A study highlighted that WIN 55,212-2 modulates microglial activation indirectly through cannabinoid receptor pathways, suggesting potential applications in neuroinflammatory conditions .
Pain Management
The analgesic properties of WIN 55,212-2 have been documented in various studies.
Case Study: Analgesic Effects
- In animal models, WIN 55,212-2 exhibited significant analgesic effects comparable to traditional pain relief medications .
Effects on Alcohol Relapse
Research indicates that WIN 55,212-2 may influence alcohol relapse behavior.
Case Study: Alcohol Deprivation
Q & A
Basic Research Questions
Q. How do researchers determine the binding affinity of (S)-(-)-WIN 55,212 mesylate to cannabinoid receptors CB1 and CB2?
Methodological Approach: Radioligand binding assays are typically employed. Competitive binding experiments use tritiated ligands (e.g., [³H]CP-55,940) and human recombinant CB1/CB2 receptors. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation to compare ligand affinity. For this compound, reported Ki values are 62.3 nM (CB1) and 3.3 nM (CB2) based on recombinant receptor studies . Data should be validated via dose-response curves and statistical analysis (e.g., nonlinear regression).
Q. What experimental protocols are recommended for assessing the compound’s stability in solvent-based formulations?
Methodological Approach: Stability studies require high-performance liquid chromatography (HPLC) or mass spectrometry to monitor degradation products. Storage conditions (e.g., -20°C for powder, -80°C in solvent) should align with IUPAC guidelines for thermosensitive compounds . Include accelerated stability testing under varying pH, temperature, and light exposure. Report purity thresholds (e.g., >99%) and batch-specific variations .
Q. How should researchers address discrepancies in reported anticancer efficacy across cell lines?
Methodological Approach: Standardize assays using the NCI-60 human tumor cell line panel to compare dose-response profiles. Factors like cell passage number, culture conditions, and CB receptor expression levels must be controlled. Use Western blotting or qPCR to verify receptor density, as variations in CB1/CB2 ratios may explain conflicting results .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound in neurological models?
Methodological Approach: Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. Measure plasma and brain concentrations via LC-MS/MS to assess blood-brain barrier penetration. Compare metabolite activity (e.g., hydrolysis products) using in vitro microsomal assays. In vivo studies should employ CB1/CB2 knockout mice to isolate receptor-specific effects .
Q. How can researchers optimize experimental design to evaluate synergistic effects with other cannabinoids?
Methodological Approach: Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio drug mixtures are tested in viability assays (e.g., MTT). Synergy is quantified at multiple effect levels (e.g., IC50, IC90). Include isobolograms to visualize additive/synergistic interactions. Validate findings with RNA-seq to identify co-regulated pathways .
Q. What advanced techniques validate target specificity in complex biological systems?
Methodological Approach: Employ CRISPR-Cas9-mediated receptor knockout or siRNA silencing in target cells. Confirm specificity via off-target screening (e.g., β-arrestin recruitment assays for G-protein bias). Use cryo-EM to resolve receptor-ligand binding conformations. Cross-validate with computational docking simulations (e.g., AutoDock Vina) .
Q. Data Interpretation & Reporting
Q. How should researchers statistically analyze dose-response data for publications?
Methodological Approach: Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. Include goodness-of-fit metrics (e.g., R²). For non-linear responses, use ANOVA with post-hoc corrections (e.g., Tukey’s test) .
Q. What are best practices for reporting conflicting results in preclinical studies?
Methodological Approach: Adhere to ARRIVE 2.0 guidelines for transparency. Disclose batch-to-batch variability in compound purity and solvent composition. Use funnel plots to assess publication bias in meta-analyses. Discuss methodological divergences (e.g., differences in animal strain, dosing regimen) in the Discussion section .
Q. Literature & Database Utilization
Q. Which databases provide reliable pharmacological data for literature reviews?
Methodological Approach: Prioritize PubMed, Web of Science, and SciFinder for peer-reviewed studies. Use filters to retrieve articles with in vivo validation or crystal structures. Exclude non-peer-reviewed sources (e.g., BenchChem). For receptor-ligand interactions, consult BindingDB or ChEMBL .
Q. How can researchers trace the compound’s patent history or prior preclinical applications?
Methodological Approach: Search Derwent Innovations Index for patent filings. Use Google Scholar’s “Cited by” feature to track foundational studies. Cross-reference with Chemical Abstracts Service (CAS) entries to verify synthesis routes and prior therapeutic claims .
Comparison with Similar Compounds
Comparison with Similar Cannabinoid Compounds
Receptor Selectivity and Binding Profiles
The table below compares (S)-(-)-WIN 55,212 mesylate with structurally or functionally related cannabinoid agonists:
Key Observations :
- WIN 55,212 vs. ACEA: WIN 55,212’s non-selectivity allows broader therapeutic effects. For example, WIN enhances the efficacy of seven classical antiepileptic drugs (e.g., carbamazepine, valproate) in maximal electroshock models, whereas ACEA only potentiates phenobarbital, pregabalin, and valproate . This suggests CB2 activation or off-target mechanisms contribute to WIN’s broader activity .
- WIN 55,212 vs. JWH 133 : While both exhibit high CB2 affinity, WIN’s dual receptor engagement provides distinct anticonvulsant and analgesic effects, unlike JWH 133’s CB2-driven anti-inflammatory roles .
Functional Differences in Disease Models
Anticonvulsant Mechanisms :
- WIN 55,212 : Enhances GABAergic signaling and modulates voltage-gated calcium channels, synergizing with antiepileptic drugs (AEDs) like lamotrigine and topiramate .
Analgesic Efficacy :
Properties
IUPAC Name |
methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCSTPOPBJYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017329 | |
Record name | (+/-)-WIN 55,212 (mesylate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137795-17-6 | |
Record name | (+/-)-WIN 55,212 (mesylate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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